molecular formula C15H12N2O3S B11355058 N-(3-methoxyphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-(3-methoxyphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11355058
M. Wt: 300.3 g/mol
InChI Key: YFKDBPLFESVRIE-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide, also known by its chemical structure C15H11NO3S, is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 3-methoxybenzoyl chloride with thiophene-2-carboxylic acid, followed by cyclization to form the oxazole ring. The carboxamide group is then introduced using appropriate reagents.

Reaction Conditions::

    Condensation: 3-methoxybenzoyl chloride reacts with thiophene-2-carboxylic acid in the presence of a base (such as pyridine) to form the intermediate.

    Cyclization: Cyclization occurs under acidic conditions, often using Lewis acids like AlCl or BF.

    Carboxamide Formation: The final step involves amidation using amines (e.g., ammonia or primary amines).

Industrial Production:: While research laboratories typically use small-scale synthetic methods, industrial production may involve continuous flow processes or large-scale batch reactions.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation at the thiophene ring or the phenyl ring.

    Reduction: Reduction of the oxazole or amide group is possible.

    Substitution: Halogenation or other substitution reactions can modify the compound.

Common Reagents::

    Oxidation: Oxidizing agents like KMnO or PCC.

    Reduction: Reducing agents such as LiAlH or NaBH.

    Substitution: Halogens (e.g., Br, Cl) or nucleophiles (e.g., NaN, NHOH).

Major Products:: The specific products depend on reaction conditions, but potential outcomes include hydroxylated, halogenated, or alkylated derivatives.

Scientific Research Applications

    Medicine: Investigate its potential as an anti-inflammatory or anticancer agent.

    Chemistry: Explore its reactivity in complex organic transformations.

    Biology: Study its effects on cellular pathways and receptors.

    Industry: Evaluate its use in materials science or drug delivery.

Mechanism of Action

The compound likely interacts with specific protein targets or cellular pathways, affecting biological processes. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While N-(3-methoxyphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique, it shares features with related compounds like oxazoles, amides, and thiophenes.

Properties

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

N-(3-methoxyphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H12N2O3S/c1-19-11-5-2-4-10(8-11)16-15(18)12-9-13(20-17-12)14-6-3-7-21-14/h2-9H,1H3,(H,16,18)

InChI Key

YFKDBPLFESVRIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3

Origin of Product

United States

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